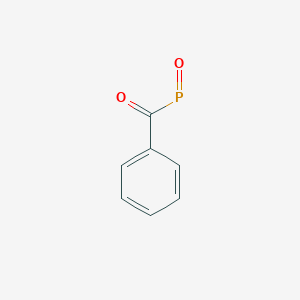
(1,1-Dichlorohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dichlorohexyl)benzene is an organic compound that features a benzene ring substituted with a 1,1-dichlorohexyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichlorohexyl)benzene typically involves the alkylation of benzene with 1,1-dichlorohexane. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants and catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Dichlorohexyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by different electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include the corresponding hydrocarbon.
Applications De Recherche Scientifique
(1,1-Dichlorohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,1-Dichlorohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1-Dichloropropyl)benzene
- (1,1-Dichlorobutyl)benzene
- (1,1-Dichloropentyl)benzene
Uniqueness
(1,1-Dichlorohexyl)benzene is unique due to its specific chain length and the presence of two chlorine atoms on the same carbon. This structural feature influences its reactivity and the types of reactions it can undergo, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
115560-84-4 |
|---|---|
Formule moléculaire |
C12H16Cl2 |
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
1,1-dichlorohexylbenzene |
InChI |
InChI=1S/C12H16Cl2/c1-2-3-7-10-12(13,14)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |
Clé InChI |
HSXSUCNPFUEKAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC=CC=C1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


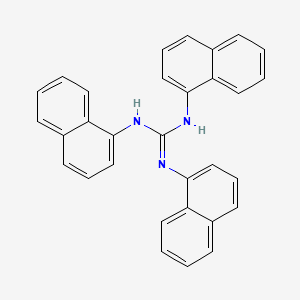
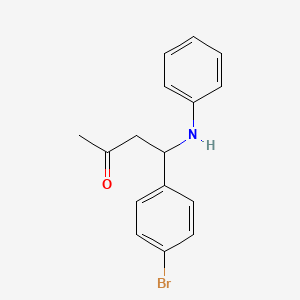
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

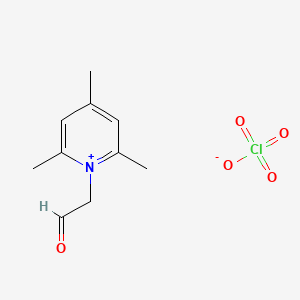
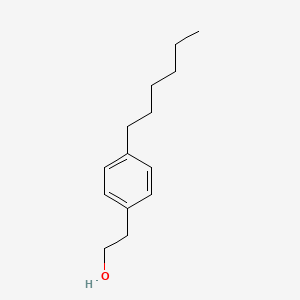
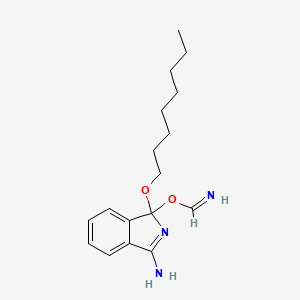

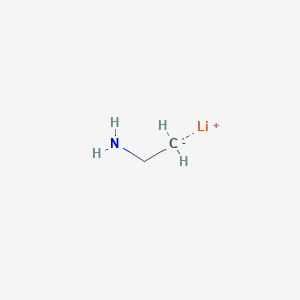
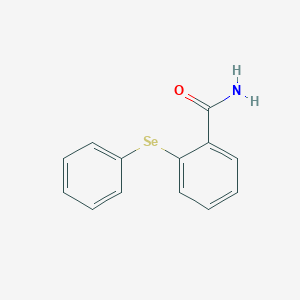
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
